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Compound of Interest

Compound Name: AP-5 LITHIUM SALT

CAS No.: 125229-62-1

Cat. No.: B056119 Get Quote

Executive Summary & Mechanistic Profile[1][2][3][4]
D-AP5 (also known as D-APV) is the active D-isomer of 2-amino-5-phosphonopentanoate and

serves as the "gold standard" competitive antagonist for the glutamate binding site of the

NMDA receptor (NMDAR). Unlike non-competitive channel blockers (e.g., MK-801) that require

channel opening, D-AP5 binds to the ligand-binding domain (LBD) of the GluN2 subunits,

preventing glutamate activation regardless of the membrane potential.

The "Lithium Salt" Context
Commercially, D-AP5 is typically supplied as a free acid or sodium salt. The Lithium salt form is

rarely a catalog item but is a critical in situ preparation for sodium-free electrophysiology.

Why Lithium? In ion-substitution experiments designed to isolate specific currents (e.g.,

calcium currents) or eliminate sodium-dependent transport, researchers replace extracellular

NaCl with LiCl.

The Challenge: Introducing D-AP5 Na-salt into a Li-based buffer re-introduces sodium,

confounding the ion isolation.

The Solution: Dissolving D-AP5 Free Acid using LiOH generates the D-AP5 Lithium salt,

maintaining a sodium-free environment.
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Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competitive antagonism of D-AP5 at the synaptic cleft,

blocking Calcium influx and downstream plasticity signaling.
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Caption: D-AP5 competitively inhibits Glutamate binding at GluN2, preventing Ca2+ influx and

plasticity.

Preparation & Handling: The Lithium Salt Protocol
To ensure experimental integrity in sodium-free assays, you must prepare the Lithium salt form

manually from the free acid.

Quantitative Properties
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Parameter Value Notes

Molecular Weight 197.13 g/mol Free Acid basis

Solubility (Water) ~20 mg/mL
Requires base (NaOH or

LiOH) for dissolution

IC50 (NMDAR) ~0.3 µM
Highly potent; typically used at

50 µM in slice

Stability Solid: 2 years (-20°C)
Solutions: Use within 24h or

freeze aliquots

Protocol: Generating D-AP5 Lithium Salt (100 mM Stock)
Objective: Create a stock solution suitable for dilution into Lithium-based Artificial Cerebrospinal

Fluid (Li-ACSF).

Weighing: Weigh 19.7 mg of D-AP5 Free Acid (Caution: Powder is electrostatic).

Solvent Addition: Add 900 µL of HPLC-grade water. The powder will not dissolve

immediately.

Titration (The Critical Step):

Slowly add 1M LiOH (Lithium Hydroxide) dropwise while vortexing.

Monitor pH. D-AP5 dissolves as the pH approaches neutral (7.0–7.4).

Note: Do not overshoot pH > 8.0, as this may degrade the compound or affect slice health

upon dilution.

Final Volume: Adjust volume to 1.0 mL with water to achieve 100 mM.

Filtration: Syringe filter (0.22 µm) to sterilize.
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Senior Scientist Insight: Lithium is biologically active (inhibits IMPase and GSK3β). Always

include a LiCl-only control group in your experiments to distinguish the effects of D-AP5 from

the background effects of the Lithium ion itself.

Core Application: Electrophysiology (LTP Induction)
[5]
The most rigorous application of D-AP5 is confirming the NMDAR-dependence of Long-Term

Potentiation (LTP) in the CA1 region of the hippocampus.
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Caption: Standard workflow for testing NMDAR-dependence of synaptic plasticity using D-AP5.

Detailed Protocol: Ex Vivo Hippocampal Slice LTP
Slice Preparation: Prepare 300-400 µm transverse hippocampal slices in ice-cold cutting

solution. Recovery at 32°C for 1 hour.

Baseline: Perfuse with ACSF (or Li-ACSF for ion substitution) at 2-3 mL/min. Record fEPSPs

from CA1 stratum radiatum. Establish a stable baseline for 20 minutes (stimulation intensity

yielding 30-40% max response).

D-AP5 Application:

Dilute stock to 50 µM final concentration.
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Wash in for 10–15 minutesbefore induction. This ensures full equilibration in the tissue.

Induction (HFS): Apply High-Frequency Stimulation (e.g., 100 Hz for 1s, or Theta Burst).

Washout & Monitoring: Continue recording for 60 minutes.

Expected Result: In the presence of D-AP5, the initial Post-Tetanic Potentiation (PTP) may

remain (presynaptic), but the sustained LTP phase will be abolished, returning to baseline.

Core Application: Neuroprotection Assays
(Excitotoxicity)[6][7]
D-AP5 is used to validate "Excitotoxic Cell Death" models in primary neuronal cultures or iPSC-

derived neurons.

Protocol: Glutamate Challenge Assay
Objective: Determine if cell death is mediated specifically by NMDARs.

Culture: Plate primary cortical neurons (DIV 14+).

Pre-treatment: Add D-AP5 (50–100 µM) to the media 30 minutes prior to insult.

Control: Vehicle only.

Comparison: MK-801 (Open channel blocker) vs. D-AP5 (Competitive antagonist).

Insult: Add Glutamate (100 µM) + Glycine (10 µM) for 24 hours.

Note: In Mg2+-free media, excitotoxicity is rapid (hours). In physiological Mg2+, it may

take longer or require depolarization.

Readout: Measure LDH release or CellTiter-Glo (ATP) viability.

Validation: D-AP5 must significantly rescue viability compared to Glutamate-only wells. If

not, the death mechanism may be non-NMDAR (e.g., AMPA/Kainate or oxidative stress).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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